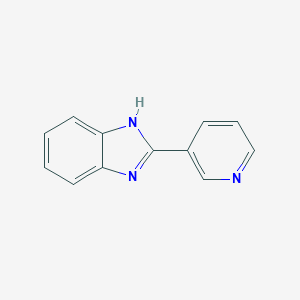

2-(3-Pyridyl)-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUOQESVDURNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289655 | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-67-3 | |

| Record name | 1137-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Pyridyl)-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details established synthetic protocols, thorough characterization data, and insights into its potential biological activities. The synthesis section offers a step-by-step experimental procedure for the condensation reaction of o-phenylenediamine with nicotinic acid. The characterization section presents key physical and spectroscopic data, including melting point, and an analysis of its FTIR, NMR, and mass spectrometry profiles. Furthermore, this guide explores the potential role of this compound as a kinase inhibitor, with a focus on the Protein Kinase N2 (PKN2) signaling pathway, providing a visual representation of this proposed mechanism of action. This document is intended to be a valuable resource for researchers engaged in the design and development of novel benzimidazole-based compounds.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules. The fusion of a benzene ring with an imidazole ring imparts a unique chemical architecture that allows for diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2-substituted pyridyl-benzimidazoles, in particular, have garnered considerable attention due to their potential as kinase inhibitors and their applications in coordination chemistry.

This compound, with its distinct structural motif, is a compound of interest for pharmaceutical synthesis[1][2]. This guide provides a detailed protocol for its synthesis and a comprehensive summary of its characterization to aid researchers in its preparation and evaluation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation of o-phenylenediamine with a derivative of pyridine-3-carboxylic acid, such as nicotinic acid or 3-pyridinecarboxaldehyde. The following protocol details the synthesis using nicotinic acid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Nicotinic Acid

-

Polyphosphoric Acid (PPA)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, place a mixture of o-phenylenediamine (1 equivalent) and nicotinic acid (1 equivalent).

-

Addition of PPA: Add polyphosphoric acid (PPA) in excess (approximately 10 times the weight of the reactants).

-

Reaction: Heat the reaction mixture with stirring in an oil bath maintained at 200-220°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the flask to about 100°C and carefully pour the viscous solution onto crushed ice with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated solution of sodium hydroxide or ammonium hydroxide until the mixture is alkaline (pH > 8).

-

Precipitation and Filtration: The crude this compound will precipitate out as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an aqueous ethanol mixture, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Light brown to off-white solid |

| Melting Point | 253-257 °C |

| CAS Number | 1137-67-3 |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (imidazole) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | C=N stretching (imidazole) |

| ~1500-1400 | Aromatic C=C stretching |

| ~1300-1200 | C-N stretching |

| ~800-700 | Aromatic C-H bending |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts (δ in ppm).

¹H NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5-13.0 | br s | 1H | N-H (imidazole) |

| ~9.0-9.2 | d | 1H | Pyridyl H (adjacent to N) |

| ~8.6-8.8 | d | 1H | Pyridyl H |

| ~8.2-8.4 | d | 1H | Pyridyl H |

| ~7.5-7.7 | m | 3H | Benzene H's & Pyridyl H |

| ~7.1-7.3 | m | 2H | Benzene H's |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C=N (imidazole) |

| ~145-150 | Pyridyl C's (adjacent to N) |

| ~140-145 | Benzene C's (attached to N) |

| ~130-135 | Pyridyl C |

| ~120-130 | Benzene & Pyridyl C's |

| ~110-120 | Benzene C's |

3.2.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Assignment |

| 195 | [M]⁺ (Molecular ion) |

| 168 | [M - HCN]⁺ |

| 141 | [M - 2HCN]⁺ |

| 78 | [Pyridine]⁺ |

Biological Activity and Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities. Notably, 2-pyridyl-benzimidazoles have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

Proposed Mechanism of Action: PKN2 Inhibition

Protein Kinase N2 (PKN2) is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival.[3] Overexpression or hyperactivity of PKN2 has been linked to the progression of several cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases like PKN2 can block its catalytic activity, thereby disrupting downstream signaling events that promote cancer cell growth and survival.[3] While direct studies on this compound's effect on PKN2 are limited, its structural similarity to known PKN2 inhibitors suggests it may act through a similar mechanism.

PKN2 Signaling Pathway

The following diagram illustrates a simplified representation of the PKN2 signaling pathway and the potential point of inhibition by a compound like this compound.

Caption: A proposed signaling pathway involving PKN2.

In this pathway, upstream signals like growth factors activate PDK1, which in turn activates PKN2.[5] Activated PKN2 can then influence downstream effectors such as AKT and AMPK, which regulate critical cellular processes like proliferation, survival, and migration.[6] A small molecule inhibitor like this compound could potentially bind to the ATP-binding pocket of PKN2, preventing its phosphorylation activity and thereby inhibiting the entire downstream cascade.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. The exploration of its potential as a PKN2 inhibitor highlights a promising avenue for future research in the development of novel anticancer therapeutics. This document aims to facilitate further investigation into this and related benzimidazole compounds, ultimately contributing to advancements in medicinal chemistry and drug discovery.

References

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. scbt.com [scbt.com]

- 3. What are PKN2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. PKN2 and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 5. JCI - Protein kinase N2 connects blood flow with NO production in a double AKT [jci.org]

- 6. Protein kinase N2 regulates AMP kinase signaling and insulin responsiveness of glucose metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-(3-Pyridyl)-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and known biological activities of 2-(3-Pyridyl)-benzimidazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic organic compound that belongs to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, antiviral, and anticancer properties. The incorporation of a pyridyl substituent introduces additional possibilities for hydrogen bonding and metal coordination, making these compounds interesting for both pharmaceutical and materials science applications. This guide summarizes the available crystallographic data, details experimental protocols for its synthesis, and discusses its known biological context.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [2][3] |

| CAS Number | 1137-67-3 | [2][3] |

| Melting Point | 253-257 °C | [4] |

| Appearance | Solid | [3] |

Crystallographic Data

As of the latest search, the crystal structure of the neutral, free base form of this compound is not publicly available in the Crystallography Open Database or the Cambridge Crystallographic Data Centre. However, the crystal structure of a salt, 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate, has been determined, providing valuable insight into the molecule's conformation. Additionally, the crystal structure of its isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is available and presented here for comparative purposes.

Crystal Data for 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

This salt crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one 2-(3-pyridinio)benzimidazolium dication, one pentachloroantimonate(III) anion, and one water molecule.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁Cl₅N₃OSb |

| Formula Weight | 514.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2619(19) |

| b (Å) | 13.425(3) |

| c (Å) | 14.380(3) |

| α (°) | 90 |

| β (°) | 102.27(3) |

| γ (°) | 90 |

| Volume (ų) | 1747.2(7) |

| Z | 4 |

Crystal Data for 2-(4-Pyridyl)-1H-benzimidazole trihydrate

For comparison, the crystallographic data for the closely related isomer, 2-(4-Pyridyl)-1H-benzimidazole trihydrate, is provided below. This compound also crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅N₃O₃ |

| Formula Weight | 249.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3913(6) |

| b (Å) | 9.3377(8) |

| c (Å) | 18.643(2) |

| α (°) | 90 |

| β (°) | 94.209(2) |

| γ (°) | 90 |

| Volume (ų) | 1283.2(2) |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. The following protocol is adapted from the synthesis of the parent compound used for the crystallization of its pentachloridoantimonate(III) monohydrate salt.

Materials:

-

o-Phenylenediamine

-

3-Pyridinecarboxaldehyde

-

Ethanol (or a similar suitable solvent)

-

An oxidizing agent (e.g., sodium metabisulfite, or exposure to air)

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of 3-pyridinecarboxaldehyde to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution.

-

The crude product is collected by filtration, washed with a small amount of cold solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Crystallization of 2-(3-Pyridinio)benzimidazolium pentachloridoantimonate(III) monohydrate

Procedure:

-

Dissolve 0.1 mmol of this compound in 7 ml of water by the dropwise addition of concentrated hydrochloric acid (12 M) until complete dissolution.

-

In a separate container, dissolve 0.3 mmol of antimony trichloride in 7 ml of water, again using dropwise addition of concentrated hydrochloric acid to achieve a clear solution.

-

Mix the two solutions and stir for 20 minutes.

-

Collect the resulting precipitate by filtration.

-

Dissolve the precipitate in a minimal amount of hydrochloric acid.

-

Allow the solution to stand for several weeks for slow evaporation at room temperature, which should yield colorless crystals suitable for X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While a specific, detailed signaling pathway for this compound has not been extensively elucidated in publicly available literature, its activity as an inhibitor of aminopyrine N-demethylase has been reported.[5] Aminopyrine N-demethylase is a member of the cytochrome P450 family of enzymes, which are crucial in the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of this enzyme can have significant effects on drug metabolism and pharmacokinetics.

The broader class of pyridyl-benzimidazole derivatives has been investigated for a range of biological activities, including the inhibition of other key enzymes in disease pathways. For instance, derivatives of 2-(4-pyridyl)-benzimidazole have been developed as chemical tools to probe the function of Protein Kinase N2 (PKN2), a kinase implicated in cancer.[6][7] Furthermore, other benzimidazole-based compounds are known to be potent and selective inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammatory and autoimmune diseases.[8][9]

The inhibitory action of this compound on aminopyrine N-demethylase suggests a potential role in modulating metabolic pathways. Further research is warranted to explore its selectivity and potency against other cytochrome P450 isozymes and to investigate its potential effects on downstream signaling cascades.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: General workflow of enzyme inhibition by this compound.

References

- 1. Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(3-吡啶基)-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-(3-Pyridyl)-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. This document outlines the key spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of spectroscopic data are presented to facilitate research and development involving this molecule.

Core Spectroscopic Data

The structural and electronic properties of this compound (C₁₂H₉N₃, Molar Mass: 195.22 g/mol ) have been elucidated using a combination of spectroscopic methods.[1] The key quantitative data from these analyses are summarized below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| Imidazole N-H | ~13.0 (broad singlet) | DMSO-d₆ |

| Aromatic Protons | 7.20 - 9.20 (multiplets) | DMSO-d₆ |

Note: Specific peak assignments for the pyridyl and benzimidazole ring protons require further detailed 2D NMR analysis. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=N (imidazole) | ~151.0 | DMSO-d₆ |

| Aromatic Carbons | 115.0 - 150.0 | DMSO-d₆ |

Note: The exact chemical shifts for each carbon atom in the aromatic systems are typically determined through advanced NMR techniques like HSQC and HMBC.

Table 3: FT-IR Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3400 - 3200 | Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Sharp |

| C=N Stretch | 1630 - 1610 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

Note: The peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, ATR).

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | 210, 245, 305 | Data not available |

| Ethanol | 243, 303, 312 | Data not available |

Note: The absorption maxima and molar absorptivity are highly dependent on the solvent polarity and pH of the solution.

Table 5: Mass Spectrometry Data

| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Abundance |

| Electron Ionization (EI) | 195.08 ([M]⁺) | High |

| 167.07 | Moderate | |

| 140.06 | Low | |

| 114.05 | Low |

Note: Fragmentation patterns can vary based on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of this compound. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and nicotinic acid (pyridine-3-carboxylic acid) or its derivatives.[2]

Materials:

-

o-phenylenediamine

-

Nicotinic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent

-

Sodium bicarbonate solution

-

Ethanol or methanol for recrystallization

Procedure:

-

A mixture of o-phenylenediamine and nicotinic acid is heated in the presence of a condensing agent like polyphosphoric acid.

-

The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours.

-

After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for benzimidazole derivatives to observe the exchangeable N-H proton.[3]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Tune and shim the spectrometer to the specific solvent.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

If required, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or a sample holder for KBr pellets.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.[4][5]

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-grade solvent (e.g., methanol, ethanol, acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.2-0.8 AU (typically in the micromolar range).

-

Use the same solvent as a reference (blank) in the reference cuvette.

Data Acquisition:

-

Record the baseline of the spectrophotometer with the blank solution in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

For EI-MS, a solid probe or a direct inlet system can be used to introduce the sample into the ion source.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to determine the elemental composition.

-

If desired, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[6][7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For more specific applications, the experimental protocols may need to be adapted and optimized. Researchers are encouraged to consult the primary literature for more detailed studies and advanced analytical techniques.

References

An In-depth Technical Guide to the Photophysical Properties of 2-(3-Pyridyl)-benzimidazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-(3-Pyridyl)-benzimidazole and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their intrinsic fluorescence and potential as scaffolds for developing novel therapeutic agents and functional materials. This document details their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes. A thorough compilation of experimental protocols for key photophysical measurements is provided to ensure reproducibility and standardization of future studies. Furthermore, this guide visualizes critical experimental workflows and logical relationships governing the structure-property landscape of this important class of heterocyclic compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities. The introduction of a pyridyl substituent at the 2-position of the benzimidazole core gives rise to a family of compounds with intriguing photophysical properties, making them valuable fluorophores. The nitrogen atoms in both the pyridine and imidazole rings can act as coordination sites for metal ions, leading to the formation of complexes with unique luminescent characteristics. Understanding the fundamental photophysical processes of this compound and its derivatives is crucial for the rational design of novel fluorescent probes, sensors, and potential therapeutic agents. This guide aims to consolidate the existing knowledge on the photophysical behavior of these compounds and provide a practical resource for researchers in the field.

Core Photophysical Properties

The photophysical properties of this compound and its derivatives are governed by the interplay of their electronic structure, the nature and position of substituents, and the surrounding environment (e.g., solvent polarity). Key parameters that define their behavior include:

-

Absorption (λ_abs): The wavelength at which the molecule absorbs light, promoting it to an excited electronic state. This is typically in the ultraviolet (UV) region for the parent compound.

-

Emission (λ_em): The wavelength of light emitted when the molecule relaxes from the excited state back to the ground state. This fluorescence is a key characteristic of these compounds.

-

Fluorescence Quantum Yield (Φ_f): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Substituents on the benzimidazole or pyridyl rings can significantly modulate these properties. Electron-donating or -withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts).

Data Presentation: Photophysical Properties of this compound Derivatives

The following tables summarize the available quantitative photophysical data for this compound and some of its derivatives. It is important to note that experimental conditions, particularly the solvent, can significantly influence these values.

Table 1: Photophysical Properties of this compound and Its Simple Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) | Reference |

| This compound | Methanol | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| 2-(2-Amino-3-pyridyl)-benzimidazole | Not Specified | Not Reported | 350-450, 500-600 | Not Reported | Not Reported | [2] |

Note: Specific quantitative data for the parent this compound is limited in the reviewed literature. The dual emission observed for 2-(2-Amino-3-pyridyl)-benzimidazole is attributed to the presence of different tautomers.

Table 2: Photophysical Properties of Metal Complexes of Pyridinyl Benzimidazole Derivatives

| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) | Reference |

| --INVALID-LINK--₂ | Acetonitrile | Not specified | 624-634 | 0.096 - 0.117 | 72-194 | [3] |

| --INVALID-LINK--₂ | Acetonitrile | Not specified | 624-634 | 0.096 - 0.117 | 72-194 | [3] |

Note: The data for the Ruthenium(II) complexes demonstrates how coordination to a metal center can significantly alter the photophysical properties, leading to emission in the visible region with relatively high quantum yields and long lifetimes.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. This section provides detailed methodologies for the key experiments cited in the study of this compound and its derivatives.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound of interest in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

-

Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a standard 1 cm path length quartz cuvette.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument's lamps (deuterium and tungsten/halogen) to warm up for at least 30 minutes to ensure stable output.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline correction with the blank cuvette in the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the sample solution.

-

Scan the desired wavelength range (e.g., 200-800 nm).

-

The resulting spectrum will show the absorbance of the sample as a function of wavelength. The peak of the absorption band corresponds to λ_max.

-

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 in a 1 cm path length cuvette to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

-

Measurement:

-

Place the cuvette containing the sample in the sample holder.

-

Set the excitation wavelength (typically at or near the λ_max determined from the absorption spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

The peak of the emission spectrum corresponds to the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection:

-

Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-blue region.

-

-

Sample Preparation:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

-

Calculation:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Methodology:

-

Instrumentation:

-

A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation cycles.

-

A histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

-

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the photophysical characterization of fluorescent compounds.

Logical Relationships

Caption: Logical relationships between chemical structure and photophysical properties.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of this compound and its derivatives. While a comprehensive and systematic dataset for a wide range of derivatives remains to be fully established in the literature, the available data, particularly for metal complexes, highlights the potential for tuning the photophysical properties of this scaffold through chemical modification. The detailed experimental protocols provided herein offer a standardized approach for future investigations, which will be crucial for building a more complete understanding of the structure-property relationships. The visualizations of experimental workflows and logical connections aim to facilitate a clearer understanding of the key concepts and procedures in this area of research. Continued exploration of this versatile class of compounds is expected to yield novel fluorophores with tailored properties for a variety of applications in science and medicine.

References

- 1. Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

The Diverse Biological Activities of 2-(3-Pyridyl)-benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-Pyridyl)-benzimidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the condensation reaction of o-phenylenediamine with nicotinic acid or its derivatives. A general synthetic scheme is presented below.

A common method involves the reaction of an o-phenylenediamine with nicotinic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) under reflux conditions. Variations in the substituents on both the o-phenylenediamine and nicotinic acid moieties allow for the generation of a diverse library of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Unsubstituted | A549 (Lung) | 8.70 | [1] |

| MCF-7 (Breast) | 9.39 | [1] | ||

| HepG-2 (Liver) | 13.59 | [1] | ||

| HCT-116 (Colon) | 18.67 | [1] | ||

| 2 | 5-Nitro | HCT-116 (Colon) | 11.72 | [2] |

| MCF-7 (Breast) | 14.69 | [2] | ||

| HepG-2 (Liver) | 18.31 | [2] | ||

| 3 | Glycosyl-1,2,3-triazole | MCF-7 (Breast) | 33.32 | [3] |

Mechanisms of Anticancer Action

The anticancer effects of this compound compounds are attributed to their ability to interfere with several critical cellular processes.

Several derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, a key receptor involved in cell growth and proliferation. Inhibition of EGFR blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.

Some this compound derivatives function as topoisomerase inhibitors.[4][5] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7]

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 4 | Unsubstituted | Staphylococcus aureus | 150 | [8] |

| Escherichia coli | 310 | [8] | ||

| Pseudomonas aeruginosa | 310 | [8] | ||

| 5 | 4-Nitro (pyrazole ring) | Staphylococcus aureus | 150 | [8] |

| 6 | Unsubstituted (2-methanthiol) | Staphylococcus epidermidis | 32 | [9] |

| Staphylococcus haemolyticus | 32 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB Signaling

The anti-inflammatory effects of these compounds are often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[1][14][15]

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the this compound derivatives for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or other suitable detection methods.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the potential of these compounds to address a range of unmet medical needs. Further structure-activity relationship (SAR) studies and lead optimization are warranted to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles for clinical development.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. idexx.dk [idexx.dk]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 2-(3-Pyridyl)-benzimidazole as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Pyridyl)-benzimidazole, a versatile heterocyclic ligand, and its applications in coordination chemistry. The document details the synthesis of the ligand, its coordination behavior with various metal ions, and the characterization of the resulting metal complexes. A significant focus is placed on the potential applications of these complexes in medicinal chemistry, particularly as antimicrobial and anticancer agents. This guide aims to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development by providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of experimental workflows.

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and materials science. The fusion of a benzene ring with an imidazole ring creates a scaffold with a unique combination of steric and electronic properties, making it an excellent ligand for a wide range of metal ions. Among the various substituted benzimidazoles, this compound has garnered significant attention due to its versatile coordination capabilities, arising from the presence of both a benzimidazole and a pyridine nitrogen atom, which can act as coordination sites.

The coordination of this compound to metal centers can lead to the formation of complexes with diverse geometries and interesting photophysical, electrochemical, and biological properties. These properties make them promising candidates for applications in catalysis, sensing, and, most notably, as therapeutic agents. The development of metal-based drugs is a rapidly growing field, driven by the potential of metal ions to introduce novel mechanisms of action and to overcome resistance to existing organic drugs. This guide will delve into the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with nicotinic acid or its derivatives. The Phillips condensation is a classical and widely used method for this transformation. More recently, microwave-assisted synthesis has emerged as a rapid and efficient alternative.

Phillips Condensation Method

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong mineral acid, at elevated temperatures.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and nicotinic acid (1.0 eq).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the reactants) to the flask.

-

Heating: Heat the reaction mixture at 180-200 °C for 4-6 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until a precipitate is formed.

-

Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it in a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reaction profiles.

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, mix o-phenylenediamine (1.0 eq) and nicotinic acid (1.0 eq).

-

Solvent/Catalyst: Add a minimal amount of a suitable solvent, such as ethanol, or a solid support like silica gel. A catalytic amount of an acid, such as p-toluenesulfonic acid, can also be added.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specific power (e.g., 150-300 W) and temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, the work-up and purification procedures are similar to those described for the Phillips condensation method.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 253-257 °C[1] |

| CAS Number | 1137-67-3[1] |

Coordination Chemistry and Metal Complexes

This compound is a versatile ligand that can coordinate to metal ions in several ways. It can act as a monodentate ligand, coordinating through either the pyridine nitrogen or one of the benzimidazole nitrogens. More commonly, it functions as a bidentate chelating ligand, binding to a metal center through the pyridine nitrogen and the imine nitrogen of the benzimidazole ring, forming a stable five-membered chelate ring.

A wide variety of metal complexes with pyridyl-benzimidazole ligands have been synthesized and characterized, including those of ruthenium, rhodium, iridium, palladium, platinum, copper, nickel, cobalt, and zinc. These complexes exhibit a range of coordination geometries, such as octahedral, square planar, and tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Synthesis of Metal Complexes

The synthesis of metal complexes of this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol:

-

Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or DMF).

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt of the desired metal) in the same or a compatible solvent.

-

Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.

-

Reaction Conditions: The reaction may be carried out at room temperature or with heating under reflux, depending on the reactivity of the metal salt and the desired complex. The reaction time can range from a few hours to several days.

-

Isolation: The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried.

-

Purification: If necessary, the complex can be purified by recrystallization from a suitable solvent system.

Characterization of Metal Complexes

The synthesized metal complexes are characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Table 2: Characterization Techniques for this compound Metal Complexes

| Technique | Information Obtained |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. |

| UV-Visible (UV-Vis) Spectroscopy | Reveals electronic transitions within the complex, including ligand-to-metal and metal-to-ligand charge transfer bands. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the structure of the complex in solution. Coordination to a paramagnetic metal ion can lead to significant broadening and shifting of signals. |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and provides information about its fragmentation pattern. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties of the complex, such as its redox potentials. |

Quantitative Data of Representative Metal Complexes

The following tables summarize key quantitative data for representative metal complexes of pyridyl-benzimidazole ligands. While data for the 2-(3-pyridyl) isomer is limited in the public domain, data for the closely related 2-(2'-pyridyl) isomer is more abundant and provides valuable insights into the expected coordination behavior and properties.

Table 3: Selected Bond Lengths (Å) and Angles (°) for a Representative Ru(II) Complex with a Pyridyl-Benzimidazole Ligand

Data for a representative [Ru(bpy)₂(2-(2'-pyridyl)benzimidazole)]²⁺ complex.

| Parameter | Value |

| Ru-N(pyridine) | 2.06 - 2.08 |

| Ru-N(imidazole) | 2.09 - 2.11 |

| N(pyridine)-Ru-N(imidazole) | 78 - 80° |

Table 4: Spectroscopic Data for Representative Metal Complexes with Pyridyl-Benzimidazole Ligands

| Complex | IR (ν(C=N), cm⁻¹) | UV-Vis (λmax, nm) |

| [Cu(2-(2'-pyridyl)benzimidazole)₂]Cl₂ | ~1605 | ~275, ~310, ~680 |

| --INVALID-LINK--₂ | ~1610 | ~270, ~315, ~560, ~920 |

| --INVALID-LINK--₂ | ~1600 | ~285, ~450 |

Applications in Drug Development

Metal complexes of this compound and its isomers have shown significant promise as therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The coordination of the benzimidazole ligand to a metal center can enhance its biological activity through various mechanisms, including increased lipophilicity, altered redox properties, and the ability to interact with biological targets in a unique manner.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activity of metal complexes containing pyridyl-benzimidazole ligands. These complexes have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the inhibition of essential enzymes or the disruption of cellular membranes.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. Metal complexes of pyridyl-benzimidazoles have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial and can involve:

-

DNA Intercalation: The planar aromatic structure of the ligand can facilitate intercalation between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.

-

Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases.

-

Induction of Apoptosis: Many of these metal complexes have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Generation of Reactive Oxygen Species (ROS): Some complexes can catalyze the production of ROS, which can cause oxidative damage to cellular components and lead to cell death.

Visualizations

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of this compound and its metal complexes.

References

The Genesis of a Heterocycle: Early Research on 2-(3-Pyridyl)-benzimidazole and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of benzimidazole derivatives, 2-substituted analogues have garnered significant attention for their diverse pharmacological activities. This technical guide delves into the foundational research on a key member of this family: 2-(3-Pyridyl)-benzimidazole, and its closely related analogues. We will explore the seminal synthetic methodologies, early biological investigations, and the initial structure-activity relationship (SAR) studies that paved the way for future drug discovery endeavors. The primary focus of early research on this class of compounds centered on their potential as anthelmintic and antiviral agents.

Core Synthesis Methodologies

The primary and most enduring method for the synthesis of this compound and its analogues is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This approach, broadly known as the Phillips condensation, has been a mainstay in benzimidazole synthesis.

The Phillips Condensation Reaction

The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid, in this case, nicotinic acid (pyridine-3-carboxylic acid), typically in the presence of a dehydrating agent or a condensing agent under heating.

General Reaction Scheme:

Figure 1: General scheme of the Phillips condensation for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Phillips Condensation

A common early procedure for the synthesis of this compound involves the following steps:

-

Reactant Mixture: Equimolar amounts of o-phenylenediamine and nicotinic acid are mixed.

-

Condensing Agent: Polyphosphoric acid (PPA) is often used as both a solvent and a condensing agent. The reactants are heated in PPA, typically at temperatures ranging from 150°C to 250°C.

-

Reaction Time: The reaction mixture is heated for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is cooled and then poured into a large volume of cold water or an ice-water mixture.

-

Neutralization: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, until the product precipitates.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

This method has been widely utilized due to its simplicity and the availability of the starting materials.

Early Biological Investigations

The initial biological screening of this compound and its analogues was primarily focused on two main therapeutic areas: anthelmintic and antiviral activities.

Anthelmintic Activity

The discovery of the potent anthelmintic properties of thiabendazole [2-(4-thiazolyl)benzimidazole] in the early 1960s spurred extensive research into other 2-substituted benzimidazoles as potential treatments for parasitic worm infections.[1] While much of this early work was conducted by pharmaceutical companies and reported in patents, the general findings indicated that the nature of the 2-substituent was critical for activity.

Experimental Protocol: In Vitro Anthelmintic Screening (General)

Early in vitro screening of benzimidazole derivatives often involved the following general steps:

-

Test Organism: A common model for these studies was the free-living nematode Caenorhabditis elegans or parasitic nematodes like Haemonchus contortus.

-

Assay Medium: The worms were maintained in a suitable culture medium.

-

Compound Application: The test compounds, including this compound and its analogues, were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and added to the culture medium at various concentrations.

-

Observation: The worms were observed under a microscope at specific time points (e.g., 24, 48, 72 hours) for signs of paralysis or death.

-

Data Analysis: The concentration of the compound required to cause paralysis or death in 50% of the worm population (IC50) was determined.

Structure-Activity Relationship (SAR) Insights:

Early SAR studies in the anthelmintic benzimidazoles revealed that:

-

Small, heterocyclic rings at the 2-position were often favorable for activity.

-

The presence of a nitrogen atom in the 2-substituent, as in the pyridyl group, was explored for its potential to modulate activity and solubility.

-

Substitution on the benzimidazole ring itself also played a significant role in the overall efficacy.

While specific quantitative data for the anthelmintic activity of this compound from the very early literature is scarce in publicly available journals, it was undoubtedly synthesized and tested as part of these broader screening programs.

Antiviral Activity

Following the discovery of the antiviral properties of certain benzimidazole derivatives in the 1950s, there was a surge in research to identify new compounds with activity against various viruses, particularly influenza virus.

Experimental Protocol: In Vitro Antiviral Screening (Influenza Virus)

A typical early in vitro assay to screen for anti-influenza activity involved:

-

Cell Culture: A susceptible cell line, such as Madin-Darby canine kidney (MDCK) cells, was grown in a suitable culture medium.

-

Virus Inoculation: The cell monolayers were infected with a known titer of influenza virus.

-

Compound Treatment: The test compounds were added to the culture medium at various concentrations, either before, during, or after virus inoculation.

-

Incubation: The infected and treated cells were incubated for a period of time to allow for viral replication.

-

Endpoint Measurement: The antiviral effect was determined by measuring the inhibition of viral replication. Common endpoints included:

-

Plaque Reduction Assay: Counting the number and size of viral plaques (areas of cell death) in the presence of the compound compared to a control.

-

Hemagglutination (HA) Assay: Measuring the ability of the virus in the culture supernatant to agglutinate red blood cells, which is an indicator of viral load.

-

-

Data Analysis: The concentration of the compound that inhibited viral replication by 50% (IC50) was calculated.

Logical Flow of Early Antiviral Screening:

Figure 2: Logical workflow for the early discovery and evaluation of antiviral benzimidazoles.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Melting Point | 253-257 °C |

| Appearance | Solid |

Table 2: Representative Early Anthelmintic Screening Data for 2-Substituted Benzimidazoles (Hypothetical Data Based on General Findings)

| Compound | 2-Substituent | In Vitro Activity vs. Haemonchus contortus (IC50, µg/mL) |

| Reference | 4-Thiazolyl (Thiabendazole) | < 0.1 |

| Analog 1 | Phenyl | > 10 |

| Analog 2 | 2-Pyridyl | 1 - 10 |

| Analog 3 | 3-Pyridyl | 1 - 10 |

| Analog 4 | 4-Pyridyl | 1 - 10 |

Note: This table is illustrative of the general trends observed in early benzimidazole anthelmintic research.

Conclusion

The early research on this compound and its analogues laid a critical foundation for the development of benzimidazole-based therapeutics. The establishment of robust synthetic methods, such as the Phillips condensation using polyphosphoric acid, enabled the creation of a diverse library of compounds for biological evaluation. The initial focus on anthelmintic and antiviral activities, driven by the success of related benzimidazole compounds, guided the early exploration of the biological potential of the 2-(pyridyl)benzimidazole scaffold. While detailed quantitative data from the earliest studies are not always easily accessible, the qualitative understanding of their biological activities and the preliminary structure-activity relationships derived from this work have had a lasting impact on the field of medicinal chemistry. This foundational knowledge continues to inform the design and synthesis of new and more potent benzimidazole derivatives for a wide range of therapeutic applications.

References

Theoretical and Computational Insights into 2-(3-Pyridyl)-benzimidazole: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(3-Pyridyl)-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and in-silico analysis of this molecule, offering valuable insights for researchers and professionals involved in drug discovery and development.

Molecular Structure and Synthesis

This compound is a bicyclic heteroaromatic compound consisting of a benzimidazole ring system linked to a pyridine ring at the 2-position. The presence of nitrogen atoms in both rings imparts unique electronic and hydrogen-bonding properties to the molecule, making it a versatile scaffold for designing biologically active agents.

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with nicotinic acid or its derivatives. A common synthetic route involves heating a mixture of these precursors, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization and formation of the benzimidazole ring.

Spectroscopic and Structural Characterization

The structural and electronic properties of this compound have been elucidated through various spectroscopic and analytical techniques.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Key Observations and Interpretations |

| FT-IR | The FT-IR spectrum of this compound typically shows characteristic absorption bands corresponding to N-H stretching of the imidazole ring (around 3400-3200 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=C stretching of the aromatic rings (in the 1600-1400 cm⁻¹ region). |

| UV-Vis | The UV-Vis absorption spectrum, usually recorded in a solvent like methanol, exhibits absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. |

| NMR | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The chemical shifts in the aromatic region provide information about the substitution pattern and electronic distribution in the benzimidazole and pyridine rings. |

X-ray Crystallography

Table 1: Representative Structural Parameters of the this compound Scaffold (Derived from related structures)

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| C-N (imidazole) | 1.32 - 1.39 |

| C=N (imidazole) | 1.30 - 1.35 |

| C-C (benzimidazole) | 1.38 - 1.42 |

| C-C (pyridine) | 1.37 - 1.40 |

| C-N (pyridine) | 1.33 - 1.35 |

| Bond Angles (°) | |

| C-N-C (imidazole) | 105 - 110 |

| N-C-N (imidazole) | 125 - 130 |

| C-C-C (benzene) | 118 - 122 |

| C-N-C (pyridine) | 116 - 119 |

Computational Studies

Computational chemistry plays a pivotal role in understanding the electronic structure, reactivity, and potential biological activity of this compound. Density Functional Theory (DFT) and molecular docking are the most commonly employed computational methods.

Density Functional Theory (DFT) Calculations

DFT calculations provide valuable insights into the electronic properties of the molecule. These studies are typically performed using software packages like Gaussian, with the B3LYP functional and a basis set such as 6-311G(d,p).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound (Representative Values)

| Parameter | Calculated Value (eV) | Interpretation |

| E_HOMO | -6.2 to -6.5 | The energy of the highest occupied molecular orbital, indicating the electron-donating ability of the molecule. |

| E_LUMO | -1.8 to -2.1 | The energy of the lowest unoccupied molecular orbital, reflecting the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.1 to 4.7 | The energy difference between HOMO and LUMO, which is related to the chemical reactivity and stability of the molecule. A larger gap indicates higher stability. |

| Ionization Potential | 6.2 to 6.5 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 to 2.1 | The energy released when an electron is added to the molecule. |

| Electronegativity | 4.0 to 4.3 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness | 2.05 to 2.35 | A measure of the resistance of the molecule to change its electron configuration. |

| Chemical Softness | 0.21 to 0.24 | The reciprocal of chemical hardness, indicating the ease of changing the electron configuration. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the regions around the nitrogen atoms are typically shown in red, indicating a negative electrostatic potential and their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the N-H group are often depicted in blue, representing a positive electrostatic potential.

Theoretical vibrational frequency calculations are performed to complement the experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method. The potential energy distribution (PED) analysis helps in the precise assignment of the vibrational modes.

Molecular Docking